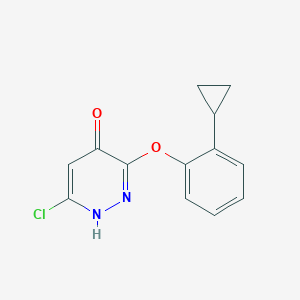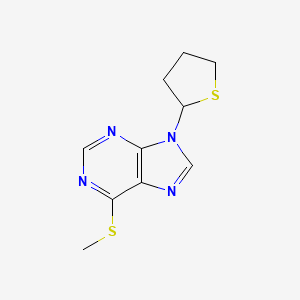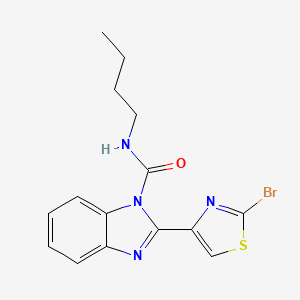![molecular formula C17H21N6O7P B12926703 N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate) CAS No. 63554-91-6](/img/structure/B12926703.png)
N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,3S,4R,5R)-5-(6-((4-Aminobenzyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound with significant implications in various scientific fields This compound is characterized by its intricate structure, which includes a purine base, a tetrahydrofuran ring, and a phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R)-5-(6-((4-Aminobenzyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: This step involves the synthesis of the purine base, which is achieved through a series of condensation reactions.
Attachment of the Aminobenzyl Group: The aminobenzyl group is introduced via nucleophilic substitution reactions.
Formation of the Tetrahydrofuran Ring: This step involves cyclization reactions to form the tetrahydrofuran ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring.
Reduction: Reduction reactions can occur at the purine base, leading to the formation of dihydropurine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropurine derivatives.
Substitution: Formation of substituted aminobenzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: In biological research, it is studied for its potential as an antiviral agent, particularly against retroviruses.
Medicine: The compound has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit the proliferation of cancer cells.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of ((2R,3S,4R,5R)-5-(6-((4-Aminobenzyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation. It can also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Adenosine Triphosphate (ATP): Similar in structure due to the presence of a purine base and phosphate groups.
Nucleoside Analogs: Compounds like zidovudine and lamivudine, which are used as antiviral agents.
Uniqueness: The uniqueness of ((2R,3S,4R,5R)-5-(6-((4-Aminobenzyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate lies in its specific structure, which allows for targeted interactions with molecular targets, making it a promising candidate for drug development.
Propiedades
Número CAS |
63554-91-6 |
|---|---|
Fórmula molecular |
C17H21N6O7P |
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H21N6O7P/c18-10-3-1-9(2-4-10)5-19-15-12-16(21-7-20-15)23(8-22-12)17-14(25)13(24)11(30-17)6-29-31(26,27)28/h1-4,7-8,11,13-14,17,24-25H,5-6,18H2,(H,19,20,21)(H2,26,27,28)/t11-,13-,14-,17-/m1/s1 |
Clave InChI |
SOCFABNSURUMEE-LSCFUAHRSA-N |
SMILES isomérico |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N |
SMILES canónico |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




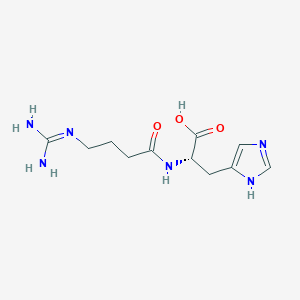


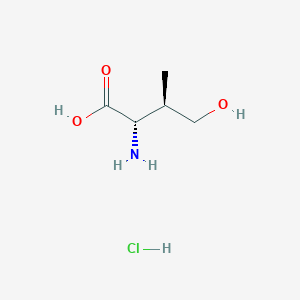
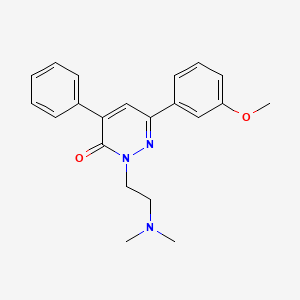
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)


